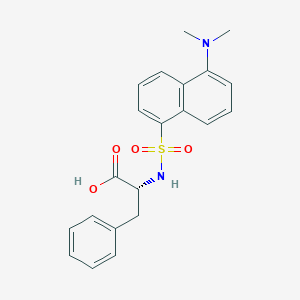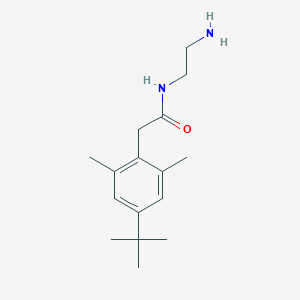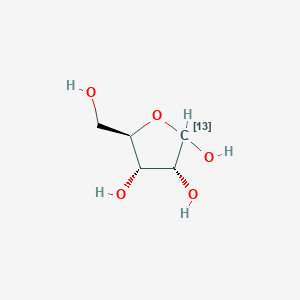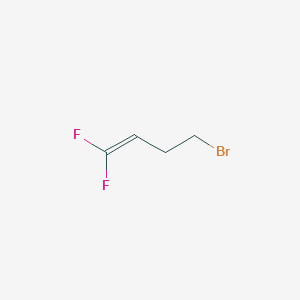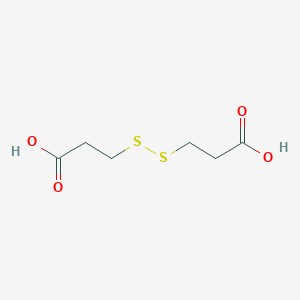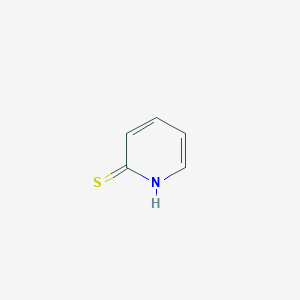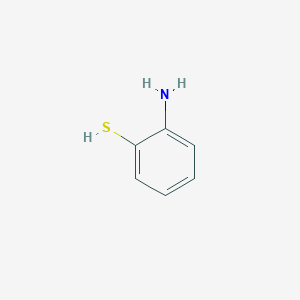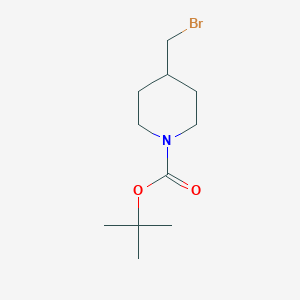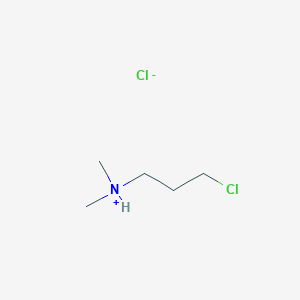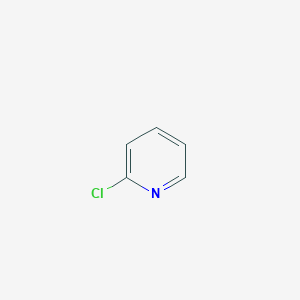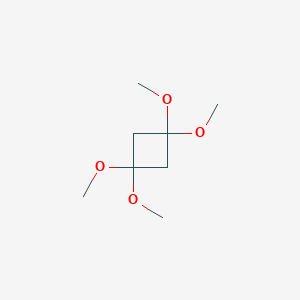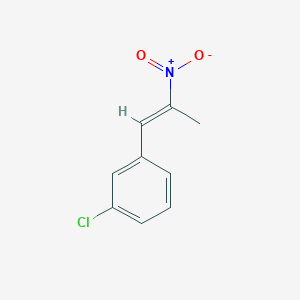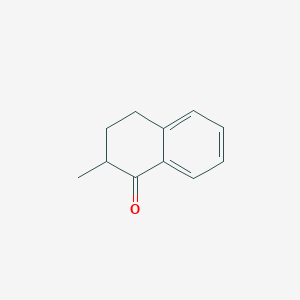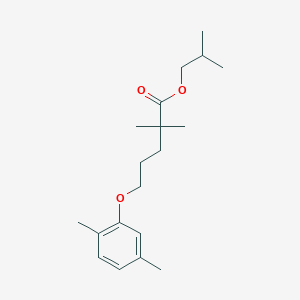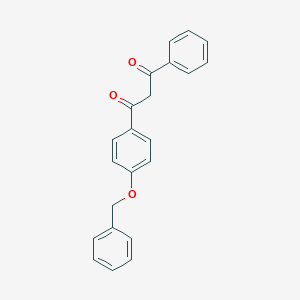
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione, also known as Flavone-8-acetic acid (FAA), is a synthetic flavonoid compound that has been extensively studied for its potential therapeutic applications. FAA is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mécanisme D'action
The exact mechanism of action of FAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines like interleukin-2 and interferon-gamma. FAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
Biochemical and Physiological Effects:
FAA has been shown to have several biochemical and physiological effects, including reducing tumor growth, reducing blood pressure, improving endothelial function, reducing inflammation and oxidative stress, and inducing apoptosis in cancer cells. FAA has also been shown to increase the production of natural killer cells, which are immune cells that play a role in killing cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FAA has several advantages for lab experiments, including its solubility in organic solvents like ethanol, methanol, and chloroform, and its ability to induce apoptosis in cancer cells. However, FAA also has some limitations, including its potential toxicity at high doses and its limited bioavailability.
Orientations Futures
There are several future directions for research on FAA, including studying its potential therapeutic applications in other diseases like diabetes and Alzheimer's disease, improving its bioavailability, and developing new synthetic methods for its production. Other future directions include studying its potential synergistic effects with other drugs and developing new formulations for its delivery.
Méthodes De Synthèse
FAA can be synthesized by a variety of methods, including the condensation of 4-benzyloxybenzaldehyde with acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to produce FAA. Another method involves the reaction of 4-benzyloxybenzoyl chloride with phenylacetic acid in the presence of a base like triethylamine to produce FAA.
Applications De Recherche Scientifique
FAA has been studied for its potential therapeutic applications in cancer treatment, cardiovascular diseases, and inflammation. In cancer treatment, FAA has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, FAA has been shown to reduce blood pressure and improve endothelial function. In inflammation, FAA has been shown to reduce inflammation and oxidative stress.
Propriétés
Numéro CAS |
142472-13-7 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-phenyl-3-(4-phenylmethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H18O3/c23-21(18-9-5-2-6-10-18)15-22(24)19-11-13-20(14-12-19)25-16-17-7-3-1-4-8-17/h1-14H,15-16H2 |
Clé InChI |
IMICPPMXUFKEQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Autres numéros CAS |
142472-13-7 |
Synonymes |
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



